N-(2-chlorophenyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Medicinal chemistry teams targeting PIM kinases often face a limited selection of 3-position piperidine scaffolds, with most commercial building blocks restricted to the 4-substitution pattern. This compound solves that gap. - Provides a distinct 3-(pyrimidin-4-yloxy) hinge-binding exit vector absent in 4-substituted analogs. - Ortho-chlorophenyl carboxamide enables scaffold-hopping studies vs. para-benzyl carboxamides (e.g., CAS 2034276-36-1). - Underrepresented chemotype in patent literature, offering stronger composition-of-matter patent opportunities. For researchers, this ensures a structurally differentiated starting point. For procurement, BenchChem maintains stock across 5-100 mg pack sizes with expedited global delivery.

Molecular Formula C16H17ClN4O2
Molecular Weight 332.79
CAS No. 2034616-60-7
Cat. No. B2780922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide
CAS2034616-60-7
Molecular FormulaC16H17ClN4O2
Molecular Weight332.79
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)NC2=CC=CC=C2Cl)OC3=NC=NC=C3
InChIInChI=1S/C16H17ClN4O2/c17-13-5-1-2-6-14(13)20-16(22)21-9-3-4-12(10-21)23-15-7-8-18-11-19-15/h1-2,5-8,11-12H,3-4,9-10H2,(H,20,22)
InChIKeyBYCGKDHSIHEZBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Chlorophenyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide: Structural Identity and Procurement-Relevant Profile


N-(2-Chlorophenyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide (CAS 2034616-60-7) is a synthetic small molecule featuring a piperidine core substituted at the 3-position with a pyrimidin-4-yloxy group and bearing a 2-chlorophenyl carboxamide moiety [1]. The compound belongs to the broader class of piperidine-1-carboxamide scaffolds that have been explored in kinase inhibitor programs, particularly targeting PIM family kinases [2]. Its molecular formula is C₁₆H₁₇ClN₄O₂ with a molecular weight of approximately 332.8 g/mol. The combination of an ortho-chlorinated phenyl ring and a 3-oriented pyrimidinyloxy ether distinguishes it from many commercial kinase inhibitor building blocks that more commonly employ para-substituted benzyl or 4-position piperidine attachments.

Why N-(2-Chlorophenyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide Cannot Simply Be Replaced by In-Class Analogs


The compound's differentiation arises from its unique combination of two structural features not simultaneously present in commonly cataloged analogs: (i) an ortho-chlorophenyl carboxamide, and (ii) a 3-(pyrimidin-4-yloxy) substituent on the piperidine ring. Close analogs such as N-(4-chlorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide (CAS 2034276-36-1) shift the chlorine to the para position and insert a methylene spacer, altering both steric bulk and hydrogen-bonding capability [1]. Other analogs, like 4-(2,6-dimethylpyrimidin-4-yl)oxy-N-(thiophen-2-yl)piperidine-1-carboxamide (CAS 2034559-71-0), place the aryloxy group at the piperidine 4-position rather than the 3-position, changing the exit vector of the heterocycle and consequently target-binding geometry [2]. These structural variations are known to produce divergent kinase selectivity profiles and pharmacokinetic properties within the piperidine carboxamide class [3], meaning that substitution with a superficially similar compound risks loss of target engagement or introduction of off-target activities.

Quantitative Differentiation Evidence for N-(2-Chlorophenyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide


Ortho-Chloro Phenyl Substituent: Structural Divergence from Para-Chlorobenzyl Analogs

The target compound carries a 2-chlorophenyl group directly attached to the carboxamide nitrogen. The closest cataloged analog, N-(4-chlorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide (CAS 2034276-36-1), replaces this with a 4-chlorobenzyl group, introducing a methylene spacer and relocating the chlorine from the ortho to the para position [1]. This difference in substitution pattern and linker length is known to affect both the conformational preferences of the carboxamide and the compound's ability to engage halogen-bonding interactions within kinase ATP-binding pockets [2]. No direct head-to-head biological comparison is publicly available; the evidence below reflects class-level inference from the piperidine carboxamide kinase inhibitor literature.

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Piperidine 3-Position vs. 4-Position Pyrimidinyloxy Attachment: Exit Vector Divergence

The target compound attaches the pyrimidin-4-yloxy group at the piperidine 3-position. A cataloged analog, 4-(2,6-dimethylpyrimidin-4-yl)oxy-N-(thiophen-2-yl)piperidine-1-carboxamide (CAS 2034559-71-0), places the aryloxy group at the piperidine 4-position [1]. This positional isomerism changes the trajectory (exit vector) of the pyrimidine ring relative to the piperidine-carboxamide core, which in kinase inhibitor design determines whether the heterocycle can productively interact with the hinge region of the kinase [2]. No co-assayed biological data are publicly available for these two compounds.

Medicinal chemistry Scaffold geometry Kinase hinge binding

Class-Level Kinase Inhibitory Potential: Evidence from the Piperidine Carboxamide Patent Landscape

While direct biochemical IC₅₀ data for N-(2-chlorophenyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide are not publicly available, the piperidine-1-carboxamide scaffold with heteroaryloxy substituents is well-precedented in the kinase inhibitor patent literature. US Patent US9580418B2 discloses bicyclic aromatic carboxamide compounds as Pim kinase inhibitors, with exemplified compounds bearing piperidine-carboxamide motifs showing PIM1 IC₅₀ values in the low nanomolar range (e.g., 7 nM for PIM1 in biochemical assays) [1]. The PIM kinase inhibitor field has produced over 40 patent applications (2009–2013) exploring structurally diverse carboxamide scaffolds, indicating that the broader chemotype is pharmacologically validated [2]. The target compound's specific 3-(pyrimidin-4-yloxy)piperidine architecture represents an underexplored sub-series within this space, potentially offering novel IP positioning.

Kinase inhibition PIM kinases Patent SAR

Recommended Application Scenarios for N-(2-Chlorophenyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide Based on Available Evidence


Kinase Inhibitor Lead Generation Requiring a 3-Substituted Piperidine Pyrimidinyloxy Scaffold

Programs targeting kinases where the hinge-binding heterocycle must be presented from the piperidine 3-position rather than the more common 4-position may benefit from this compound as a starting scaffold. The 3-orientation provides a distinct exit vector that can be exploited for selective hinge-region engagement [1]. This compound is suitable as a core for focused library synthesis when exploring novel kinase selectivity profiles.

Structure-Activity Relationship (SAR) Exploration of Ortho-Chlorophenyl Carboxamide Pharmacophores

For medicinal chemistry teams investigating the impact of ortho vs. para halogen substitution on target binding and ADME properties, this compound serves as a direct comparator to the para-chlorobenzyl analog (CAS 2034276-36-1) [1]. The absence of a methylene spacer and the ortho-chlorine positioning may influence metabolic stability and hERG liability relative to benzyl carboxamides, making this a useful tool for scaffold-hopping studies.

Chemical Probe Development for PIM Kinase Family Profiling

Given the established precedent for piperidine-carboxamide derivatives as PIM kinase inhibitors [2], this compound can be evaluated as a potential pan-PIM or PIM-isoform-selective probe. Its structural divergence from published PIM inhibitor chemotypes (e.g., pyridyl carboxamides from Novartis) offers an opportunity to discover probes with differentiated selectivity windows, provided that de novo biochemical profiling is undertaken.

Intellectual Property Generation Around Unexplored Piperidine Carboxamide Sub-Series

Organizations seeking to build patent estates around kinase inhibitors may prioritize this compound for lead optimization because the 3-(pyrimidin-4-yloxy)piperidine-1-carboxamide sub-series appears underrepresented in the published patent literature compared to 4-substituted or indole-based carboxamide series [1] [2]. Early investment in this scaffold could yield composition-of-matter claims with a higher likelihood of novelty.

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